1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL
Description
1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1270373-28-8) is a fluorinated amino alcohol derivative with the molecular formula C₁₀H₁₁F₄NO. Its structure features a propan-2-ol backbone substituted at the 1-position with an amino group and a 3-fluoro-4-(trifluoromethyl)phenyl aromatic ring. Key physicochemical properties include:
- Density: 1.326 ± 0.06 g/cm³ (predicted)
- Boiling Point: 307.5 ± 37.0 °C (predicted)
- pKa: 12.33 ± 0.45 (predicted) .
The compound’s fluorine-rich aromatic ring enhances its lipophilicity and metabolic stability, making it relevant in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C10H11F4NO |
|---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3 |
InChI Key |
WSXZHADEXJJPSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves organic synthesis methods. One possible synthetic route includes the chlorination of trifluoromethylbenzyl alcohol to produce 2-chloro-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol. This intermediate is then reacted with an appropriate amine to yield the desired compound .
Chemical Reactions Analysis
1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis reactions.
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.
Industry: Used in the synthesis of advanced organic compounds and additives.
Mechanism of Action
The mechanism of action of 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1392212-91-7)
This analog replaces the 3-fluoro substituent with 3-chloro while retaining the 4-(trifluoromethyl)phenyl group. Key differences include:
- Molecular Formula: C₁₀H₁₁ClF₃NO
- Molecular Weight : 253.45 g/mol (vs. 237.20 g/mol for the fluoro analog)
3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl Chloride
Its properties include:
- Molecular Formula : C₇H₄ClF₃O₂S
- Functional Group: Sulfonyl chloride introduces electrophilic reactivity, contrasting with the amino alcohol’s nucleophilic character .
Structural Isomers
(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol
This isomer positions the amino group at the 2-position of propan-1-ol instead of the 1-position. Differences include:
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL | 1270373-28-8 | C₁₀H₁₁F₄NO | 237.20 | 3-F, 4-CF₃ |
| (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL | 1392212-91-7 | C₁₀H₁₁ClF₃NO | 253.45 | 3-Cl, 4-CF₃ |
| (S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol | N/A | C₁₀H₁₂F₃NO | 219.21 (estimated) | Amino at propan-1-ol C2 |
| 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride | EN300-366220 | C₇H₄ClF₃O₂S | 250.30 | Sulfonyl chloride, 3-CF₂H |
Research Implications
- Halogen Effects : The chloro analog’s higher molecular weight and steric demand may reduce solubility compared to the fluoro variant, influencing pharmacokinetics .
- Isomer Specificity: Positional isomers like (S)-2-(4-trifluoromethyl-phenyl-amino)-propan-1-ol highlight the role of backbone geometry in target engagement .
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